1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclopropanation reactions, where a precursor molecule undergoes a series of transformations to form the desired cyclopropane ring structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants. The extraction process typically includes distillation and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid chemistry and reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its potential antioxidant activity is being explored for therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Mechanism of Action
The mechanism of action of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-7-ol: This compound has a similar structure but includes an additional hydroxyl group.
1H-Cyclopropa[a]naphthalene, decahydro-1,1,3a-trimethyl-7-methylene: Another structurally related compound with slight variations in the ring structure.
Uniqueness
1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene is unique due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
111823-73-5 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,1,7-trimethyl-4-methylidene-1b,2,3,5,6,6a,7,7a-octahydro-1aH-cyclopropa[a]azulene |
InChI |
InChI=1S/C15H24/c1-9-5-7-11-10(2)13-14(15(13,3)4)12(11)8-6-9/h10-14H,1,5-8H2,2-4H3 |
InChI Key |
ONZCHKZCMRYKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(=C)CCC2C3C1C3(C)C |
Origin of Product |
United States |
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